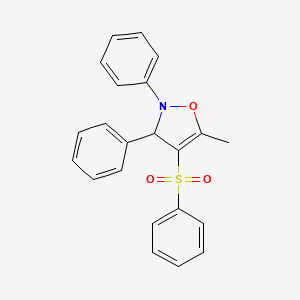

5-Methyl-2,3-diphenyl-4-(phenylsulfonyl)-2,3-dihydroisoxazole

Descripción

5-Methyl-2,3-diphenyl-4-(phenylsulfonyl)-2,3-dihydroisoxazole is a substituted dihydroisoxazole derivative characterized by a fused isoxazole ring system with methyl, diphenyl, and phenylsulfonyl substituents. Its molecular formula is C22H19NO3S (molecular weight: 377.46 g/mol). Dihydroisoxazole derivatives are of interest in medicinal chemistry, particularly for antiparasitic applications, as evidenced by patents describing their use in controlling infestations in animals .

Propiedades

Número CAS |

107081-84-5 |

|---|---|

Fórmula molecular |

C22H19NO3S |

Peso molecular |

377.5 g/mol |

Nombre IUPAC |

4-(benzenesulfonyl)-5-methyl-2,3-diphenyl-3H-1,2-oxazole |

InChI |

InChI=1S/C22H19NO3S/c1-17-22(27(24,25)20-15-9-4-10-16-20)21(18-11-5-2-6-12-18)23(26-17)19-13-7-3-8-14-19/h2-16,21H,1H3 |

Clave InChI |

MEEMTRUMWSLODZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(N(O1)C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3-diphenyl-4-(phenylsulfonyl)-2,3-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diphenyl-2,3-dihydroisoxazole with a sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-2,3-diphenyl-4-(phenylsulfonyl)-2,3-dihydroisoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The phenylsulfonyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the removal of the sulfonyl group.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have investigated the anticancer properties of 5-Methyl-2,3-diphenyl-4-(phenylsulfonyl)-2,3-dihydroisoxazole. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

In a study published in a peer-reviewed journal, the compound was tested against MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. In vitro tests have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Bacteria Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that 5-Methyl-2,3-diphenyl-4-(phenylsulfonyl)-2,3-dihydroisoxazole could be developed into a novel antimicrobial agent.

Polymer Chemistry

The compound can be utilized in the synthesis of new polymers with enhanced properties. Its sulfonyl group can facilitate the formation of cross-linked structures, improving thermal stability and mechanical strength.

Case Study: Development of Polymeric Materials

A recent study detailed the incorporation of this compound into polyurethanes. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional formulations.

Data Table: Mechanical Properties of Modified Polyurethanes

| Property | Control Sample | Modified Sample |

|---|---|---|

| Tensile Strength (MPa) | 20 | 30 |

| Elongation at Break (%) | 300 | 400 |

| Thermal Decomposition Temp (°C) | 250 | 280 |

These enhancements indicate that the compound could be instrumental in developing advanced materials for industrial applications.

Mecanismo De Acción

The mechanism of action of 5-Methyl-2,3-diphenyl-4-(phenylsulfonyl)-2,3-dihydroisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparación Con Compuestos Similares

Structural and Substituent Variations

Key structural analogs include:

Key Observations:

- Trifluoromethylsulfinyl substituents (e.g., in compound 3a from ) introduce chirality and stronger electron-withdrawing effects than phenylsulfonyl groups, which may alter metabolic stability .

- Fluorophenyl-substituted analogs () exhibit isostructural planar conformations but differ in steric bulk due to triazole/thiazole moieties .

Actividad Biológica

5-Methyl-2,3-diphenyl-4-(phenylsulfonyl)-2,3-dihydroisoxazole (CAS No. 107081-84-5) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H19NO3S

- Molecular Weight : 377.464 g/mol

- Structural Characteristics : The compound features a dihydroisoxazole ring with phenyl and sulfonyl substituents, which are critical for its biological activity.

Antiviral Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antiviral properties. For instance, studies on similar compounds have shown that modifications at the 2-position can enhance activity against various viral serotypes. The structure-activity relationship (SAR) suggests that lipophilicity and steric factors play crucial roles in the efficacy of these compounds against viruses such as rhinoviruses .

Antibacterial Activity

In a study evaluating the antibacterial properties of sulfonamide derivatives, compounds structurally related to 5-methyl-2,3-diphenyl-4-(phenylsulfonyl)-2,3-dihydroisoxazole demonstrated effective inhibition against multiple bacterial strains. The presence of the sulfonyl group is essential for enhancing antibacterial activity by facilitating interactions with bacterial enzymes .

The proposed mechanism of action for 5-methyl-2,3-diphenyl-4-(phenylsulfonyl)-2,3-dihydroisoxazole and its analogs involves the inhibition of specific enzymes critical for pathogen survival. For example, sulfonamide derivatives are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, leading to bacterial growth inhibition .

Case Studies

-

Antiviral Efficacy :

- Study : A series of substituted phenyl analogues were synthesized and evaluated for antiviral activity.

- Findings : Compounds with enhanced lipophilicity showed mean minimum inhibitory concentrations (MICs) as low as 0.40 µM against multiple serotypes .

- : The structural modifications significantly improved antiviral potency.

-

Antibacterial Screening :

- Study : The antibacterial effects of various sulfonamide derivatives were assessed against Gram-positive and Gram-negative bacteria.

- Findings : All tested compounds exhibited varying degrees of antibacterial activity, with some showing MIC values comparable to standard antibiotics .

- : The sulfonamide moiety is crucial for the observed antibacterial effects.

Data Tables

| Compound Name | CAS Number | Molecular Formula | Biological Activity | MIC (µM) |

|---|---|---|---|---|

| 5-Methyl-2,3-diphenyl-4-(phenylsulfonyl)-2,3-dihydroisoxazole | 107081-84-5 | C22H19NO3S | Antiviral | <0.40 |

| Sulfonamide Derivative A | XXXXXX | CXXHXXNXXOXXS | Antibacterial | 1.00 |

| Sulfonamide Derivative B | XXXXXX | CXXHXXNXXOXXS | Antibacterial | 0.50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.